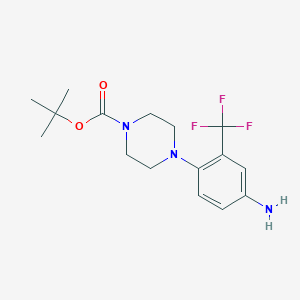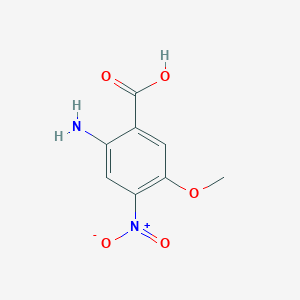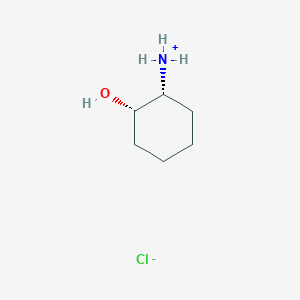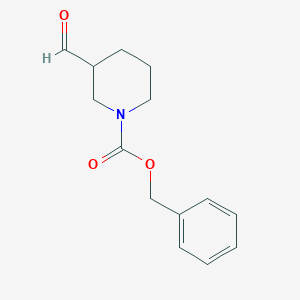
2-Amino-3-nitro-5-fluoropiridina
Descripción general
Descripción
2-Amino-3-nitro-5-fluoropyridine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-3-nitro-5-fluoropyridine involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . The synthesis of 2-amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a row of transformations . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitro-5-fluoropyridine consists of a pyridine ring with amino, nitro, and fluoro substituents .Chemical Reactions Analysis
The introduction of the electron-withdrawing group in position 2 of the pyridine ring in some cases makes possible such transformations. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
2-Amino-3-nitro-5-fluoropiridina: es un intermedio valioso en la investigación farmacéutica. Su incorporación en las moléculas de fármacos puede alterar significativamente sus propiedades farmacocinéticas. Por ejemplo, la introducción de átomos de flúor en compuestos farmacéuticos puede mejorar su estabilidad metabólica, biodisponibilidad y afinidad de unión . Este compuesto es particularmente útil en la síntesis de piridinas fluoradas, que son un motivo estructural clave en muchos fármacos utilizados para el tratamiento médico .
Química Agrícola
En el sector agrícola, This compound sirve como precursor para la síntesis de herbicidas e insecticidas. La fuerte naturaleza de extracción de electrones del átomo de flúor puede conducir a compuestos con propiedades físicas, biológicas y ambientales mejoradas . Esto se ha aprovechado para desarrollar nuevos productos agrícolas que son más efectivos y respetuosos con el medio ambiente .
Ciencia de Materiales
El papel del compuesto en la ciencia de los materiales está relacionado con su reactividad y su capacidad para formar estructuras complejas. Se puede utilizar para crear materiales novedosos con propiedades electrónicas o fotónicas específicas. La presencia de grupos nitro y amino permite una mayor funcionalización, lo cual es crucial en el desarrollo de materiales avanzados para diversas aplicaciones .
Síntesis Química
This compound: es un bloque de construcción versátil en la síntesis orgánica. Se emplea en la construcción de moléculas complejas a través de diversas reacciones, incluidos procesos de sustitución, ciclación y acoplamiento. Su perfil de reactividad lo convierte en un componente esencial en la síntesis de moléculas orgánicas complejas .
Ciencia Ambiental
Las aplicaciones ambientales de este compuesto son principalmente en el estudio de sus productos de degradación y su impacto en los ecosistemas. Comprender el destino ambiental de estos compuestos fluorados es crucial para evaluar sus efectos a largo plazo y garantizar que las prácticas agrícolas que implican su uso sean sostenibles .
Química Analítica
En química analítica, This compound se puede utilizar como estándar o reactivo en diversos métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración y como compuesto de referencia en el análisis espectroscópico .
Bioquímica
Las aplicaciones bioquímicas de This compound incluyen su uso como precursor para sintetizar compuestos que interactúan con macromoléculas biológicas. Se puede utilizar para estudiar la inhibición enzimática, las interacciones receptor-ligando y otras vías bioquímicas .
Investigación Médica
En la investigación médica, los compuestos fluorados como This compound se exploran por su potencial en la imagenología y la radioterapia. <a
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .
Mode of Action
It is known that fluoropyridines, a class of compounds to which 2-amino-3-nitro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The compound is described as having high gi absorption and being non-bbb permeant
Result of Action
Given its use in proteomics research , it may be involved in influencing protein structures and functions.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution
Cellular Effects
It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory
Molecular Mechanism
It is known that the compound can undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation
Propiedades
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-12-7 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?
A1: While the article focuses on the synthesis of 2-Amino-3-nitro-5-fluoropyridine [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.
Q2: What analytical techniques were used to confirm the successful synthesis of 2-Amino-3-nitro-5-fluoropyridine?
A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized 2-Amino-3-nitro-5-fluoropyridine. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.
Q3: What is the overall yield of the synthetic process for 2-Amino-3-nitro-5-fluoropyridine, and why is this information important?
A3: The research reports a total yield of 7.2% for the synthesis of 2-Amino-3-nitro-5-fluoropyridine, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
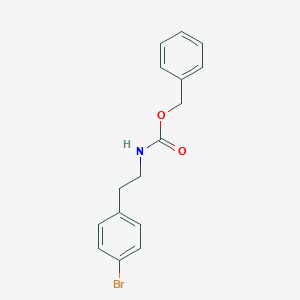


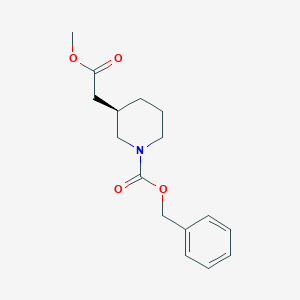
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)

